Cas no 805250-17-3 (methyl 2-(6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate)

methyl 2-(6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate structure
805250-17-3 structure
Product name:methyl 2-(6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate
CAS No:805250-17-3
MF:C11H12O4
MW:208.210583686829
MDL:MFCD19703879
CID:822590
PubChem ID:57345855

methyl 2-(6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
    • (6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic Acid Methyl Ester
    • 2,3-dihydro-6-hydroxy-3-Benzofuranacetic acid methyl ester
    • 3-BENZOFURANACETIC ACID, 2,3-DIHYDRO-6-HYDROXY-, METHYL ESTER
    • methyl 2-(6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate
    • methyl (6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate
    • (R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
    • 3-Benzofuranaceticacid,2,3-dihydro-6-hydroxy-,Methylester
    • RHMDISFJOKCCAQ-UHFFFAOYSA-N
    • 2,3-Dihydro-6-hydroxy-3-benzofuranacetic acid meth
    • Methyl 2,3-dihydro-6-hydroxy-3-benzofuranacetate (ACI)
    • Methyl 2-(6-hydroxy-2,3-dihydrobenzo[b]furan-3-yl)acetate
    • SR03298A
    • (6-hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester
    • EN300-5336064
    • SCHEMBL435248
    • SY028309
    • SB17662
    • Methyl2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
    • Methyl 2-(6-hydroxy-2 pound not3-dihydrobenzofuran-3-yl)acetate
    • 805250-17-3
    • SB17663
    • CS-M1216
    • DS-1595
    • SB17664
    • MFCD19703879
    • SY021378
    • AKOS015919522
    • Methyl (S)-6-Hydroxy-2,3-dihydrobenzofuran-3-acetate
    • BCP11799
    • DTXSID90720987
    • Methyl(6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate
    • BCP14140
    • A23582
    • ALBB-032914
    • DB-351782
    • MDL: MFCD19703879
    • Inchi: 1S/C11H12O4/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5,7,12H,4,6H2,1H3
    • InChI Key: RHMDISFJOKCCAQ-UHFFFAOYSA-N
    • SMILES: O=C(CC1COC2C1=CC=C(C=2)O)OC

Computed Properties

  • Exact Mass: 208.07355886g/mol
  • Monoisotopic Mass: 208.07355886g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 55.8

Experimental Properties

  • Density: 1.257±0.06 g/cm3 (20 ºC 760 Torr)
  • Boiling Point: 326.5±42.0℃ (760 Torr)
  • Flash Point: 126.9±21.4℃

methyl 2-(6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate Security Information

methyl 2-(6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate PricePrice >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D549166-1g
methyl 2-(2,3-dihydro-6-hydroxybenzofuran-3-yl)acetate
805250-17-3 95%
1g
$460 2024-05-24
eNovation Chemicals LLC
D487207-0.25g
methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
805250-17-3 97%
0.25g
$264 2023-09-03
ChemScence
CS-M1216-5g
methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
805250-17-3
5g
$336.0 2022-04-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7150-250MG
methyl 2-(6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate
805250-17-3 95%
250MG
¥ 369.00 2023-04-13
Fluorochem
092514-250mg
Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
805250-17-3 95%
250mg
£56.00 2022-03-01
Fluorochem
092514-5g
Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
805250-17-3 95%
5g
£301.00 2022-03-01
eNovation Chemicals LLC
D956480-5g
3-Benzofuranaceticacid,2,3-dihydro-6-hydroxy-,Methylester
805250-17-3 95+%
5g
$265 2024-06-07
Chemenu
CM161984-10g
Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
805250-17-3 97%
10g
$689 2021-06-17
DC Chemicals
DC7033-100 mg
SR03298A
805250-17-3 >98%
100mg
$650.0 2022-02-28
Chemenu
CM161984-250mg
Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
805250-17-3 97%
250mg
$*** 2023-05-29

methyl 2-(6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  rt
Reference
Identification of Fused-Ring Alkanoic Acids with Improved Pharmacokinetic Profiles that Act as G Protein-Coupled Receptor 40/Free Fatty Acid Receptor 1 Agonists
Negoro, Nobuyuki; et al, Journal of Medicinal Chemistry, 2012, 55(4), 1538-1552

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  4 h, reflux
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Water ;  18 h, rt
Reference
Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist
Negoro, Nobuyuki; et al, ACS Medicinal Chemistry Letters, 2010, 1(6), 290-294

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  reflux
1.2 Reagents: Sulfuric acid ;  reflux
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  rt
Reference
Structure-based optimization of free fatty acid receptor 1 agonists bearing thiazole scaffold
Li, Zheng ; et al, Bioorganic Chemistry, 2018, 77, 429-435

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  2 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, cooled
2.1 Catalysts: Sulfuric acid Solvents: Methanol ;  overnight, 60 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  5 h, 5 - 10 bar, rt
Reference
Rapid and Efficient Approaches for Synthesis of Some New Aryl Propionic Acid Derivatives and In-Vivo Anti-Diabetic Screening of Selected Compounds
Vekariya, Mitesh B.; et al, ChemistrySelect, 2019, 4(35), 10381-10384

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Methanol ;  overnight, 60 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  5 h, 5 - 10 bar, rt
Reference
Rapid and Efficient Approaches for Synthesis of Some New Aryl Propionic Acid Derivatives and In-Vivo Anti-Diabetic Screening of Selected Compounds
Vekariya, Mitesh B.; et al, ChemistrySelect, 2019, 4(35), 10381-10384

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  rt
2.1 Reagents: Sodium hydroxide Solvents: Water ;  reflux
2.2 Reagents: Sulfuric acid ;  reflux
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  rt
Reference
Structure-based optimization of free fatty acid receptor 1 agonists bearing thiazole scaffold
Li, Zheng ; et al, Bioorganic Chemistry, 2018, 77, 429-435

methyl 2-(6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate Raw materials

methyl 2-(6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate Preparation Products

methyl 2-(6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate Related Literature

Additional information on methyl 2-(6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate

Methyl 2-(6-Hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate (CAS No. 805250-17-3): A Comprehensive Overview

Methyl 2-(6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate (CAS No. 805250-17-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number 805250-17-3, is characterized by its unique structural features and potential biological activities. In this article, we will delve into the chemical properties, synthesis methods, and recent applications of methyl 2-(6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate, highlighting its significance in modern scientific research.

Chemical Structure and Properties

Methyl 2-(6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate is a derivative of benzofuran, a heterocyclic aromatic compound with a fused benzene and furan ring. The presence of the hydroxyl group at the 6-position and the acetate ester at the 2-position imparts unique chemical properties to this molecule. The compound has a molecular formula of C11H12O4 and a molecular weight of approximately 212.20 g/mol. Its solubility in various organic solvents and its stability under different conditions make it suitable for a wide range of applications in both laboratory and industrial settings.

Synthesis Methods

The synthesis of methyl 2-(6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate has been explored through several routes, each with its own advantages and limitations. One common method involves the reaction of 6-hydroxybenzofuran with methyl bromoacetate in the presence of a base such as potassium carbonate. This reaction typically proceeds via nucleophilic substitution, yielding the desired product with high purity and yield. Another approach involves the condensation of 6-hydroxybenzofuran with acetic anhydride followed by methylation using methyl iodide. These synthetic strategies have been optimized to enhance efficiency and reduce by-products, making them suitable for large-scale production.

Biological Activities and Applications

Recent studies have highlighted the potential biological activities of methyl 2-(6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate. One notable application is in the field of anticancer research. Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis through the modulation of key signaling pathways such as p53 and Bcl-2.

In addition to its anticancer properties, methyl 2-(6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate has also been investigated for its anti-inflammatory and antioxidant activities. Research has demonstrated that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Its antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative stress.

Clinical Trials and Future Prospects

The promising biological activities of methyl 2-(6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate have led to increased interest in its potential therapeutic applications. Several preclinical studies have been conducted to evaluate its safety and efficacy in animal models. These studies have shown promising results, paving the way for further clinical trials.

In conclusion, methyl 2-(6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate (CAS No. 805250-17-3) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it a valuable candidate for further investigation and development as a therapeutic agent. As research in this area continues to advance, it is likely that new insights into the mechanisms of action and potential clinical uses will emerge.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:805250-17-3)methyl 2-(6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate
Purity:99%
Quantity:5g
Price ($):338.0